molecular formula C9H5BrClN B1339913 5-Bromo-2-chloroquinoline CAS No. 99455-13-7

5-Bromo-2-chloroquinoline

Cat. No. B1339913
CAS RN: 99455-13-7
M. Wt: 242.5 g/mol
InChI Key: NRBXCMIOQORNNX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroquinoline (5-BCQ) is an organic compound that is widely used in scientific research due to its unique properties. 5-BCQ has been studied for its potential applications in various fields, such as biochemistry, physiology, and drug development.

Scientific Research Applications

Prodrug System Development

5-Bromo-2-chloroquinoline and its derivatives show potential as prodrug systems. For instance, 5-Chloromethyl-1-methyl-2-nitroimidazole, reacting with an anion derived from 5-bromoisoquinolin-1-one, leads to a compound that releases 5-bromoisoquinolin-1-one upon biomimetic reduction. This suggests its potential for selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

Synthesis of Heterocyclic Systems

This compound is used in synthesizing various heterocyclic systems. Research has highlighted the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Antimicrobial Agent Synthesis

Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives involving 2-chloroquinoline have been synthesized for antimicrobial applications. The compounds showed statistically significant antimicrobial activity, suggesting their potential as antimicrobial agents (Ansari & Khan, 2017).

Photochromic Materials

The reaction of this compound with other compounds can lead to the development of new photochromic materials. For example, the condensation of this compound with 2-methyleneindolines or 3H-indolium halides produces photochromic spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], highlighting its use in optical applications (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).

Antiviral Research

This compound derivatives have shown promise as inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection. They were found to inhibit the virus-induced cytopathic effect in vitro and also demonstrated anti-exopeptidase activity against angiotensin-converting enzyme 2 (ACE2), inhibiting the binding of ACE2 with SARS-CoV-2 Spike protein (Olaleye, Kaur, Onyenaka, & Adebusuyi, 2021).

Antimalarial and Antitubercular Applications

Compounds synthesized from 4-amino-7-chloroquinoline derivatives, including this compound, have shown significant antimalarial and antitubercular activities. These compounds displayed promising results against Mycobacterium tuberculosis and Leishmania chagasi, suggesting their potential in treating tuberculosis and malaria (Carmo et al., 2011).

Crystal Structure and DFT Study

The this compound derivatives have been a focus in crystal structure and density functional theory (DFT) studies. Such studies involve the synthesis of quinoline compounds and subsequent analysis using FTIR, NMR, mass spectrometry, and X-ray diffraction. These research activities provide insights into the physicochemical properties and molecular structures of these compounds, which are crucial for further applications in drug development and material science (Zhou et al., 2022).

Synthesis of Anticancer Drug Intermediates

This compound is also instrumental in synthesizing intermediates for anticancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an important intermediate in this context, has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde through multiple steps. This highlights its significance in the synthesis of drugs targeting thymidylate synthase, a key enzyme in cancer cell proliferation (Cao Sheng-li, 2004).

Safety and Hazards

5-Bromo-2-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statements H301 - H318 .

Future Directions

5-Bromo-2-chloroquinoline is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it could have significant future applications in the development of new antidiabetic drugs.

properties

IUPAC Name

5-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBXCMIOQORNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557560
Record name 5-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99455-13-7
Record name 5-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-Chloroquinoline (8) (1.0 g, 6.11 mmol) in 1:1 H2SO4 : H2O (30 ml) was added N-Bromosuccinimide (1.7 g, 9.55 mmol). The mixture was stirred at 35° C. for 38 h and then cooled. The solution was diluted with enough 50% NaOH (aq) to maintain pH<1 and the mixture was extracted with CH2Cl2. The combined organic layers were washed with sat. NaHCO3 (aq) and dried (MgSO4). Concentration of the solvent afforded a dark brown oil (0.078 g, 79%) which was sequentially purified by flash chromatography (85:15 Hexane:CH2Cl2) and MPLC (85:15 Hexane:CH2Cl2) to afford 9 (0.22 g, 15%) as a white amorphous solid (m.p. 71° -72° C.). 1H NMR d (ppm): 7.39 d (CH arom), 7.51 dd (CH arom), 7.74 d (CH arom), 7.91 d (CH atom), 8.37 d (CH arom).
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
30 mL
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reactant
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1.7 g
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0 (± 1) mol
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solvent
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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